

In-depth Technical Guide: 2,3-Difluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Difluoro-4-methoxyaniline

Cat. No.: B125198

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the available information on **2,3-Difluoro-4-methoxyaniline**. Despite extensive investigation, it is crucial to note that detailed experimental protocols, comprehensive quantitative data, and specific applications in drug development for this compound are not readily available in the public domain. This document presents the confirmed structural information and outlines a hypothetical synthetic pathway based on related chemical literature.

Structural Information

The fundamental structural details of **2,3-Difluoro-4-methoxyaniline** have been established and are summarized in the table below.

Property	Value	Reference
Chemical Name	2,3-Difluoro-4-methoxyaniline	[1]
CAS Number	155020-51-2	[1]
Molecular Formula	C ₇ H ₇ F ₂ NO	[1]
SMILES	COc1=C(C(=C(C=C1)N)F)F	[1]
Synonyms	2,3-difluoro-4-methoxybenzenamine	[1]

Synthesis and Experimental Protocols

A validated, step-by-step experimental protocol for the synthesis of **2,3-Difluoro-4-methoxyaniline** is not documented in the available scientific literature or patents. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published syntheses of structurally related compounds, such as 2,3-difluoroaniline.

A potential, though unverified, synthetic pathway could commence from 2,3-dichloronitrobenzene. This multi-step process would likely involve fluorination, reduction of the nitro group, a Schiemann reaction to introduce the second fluorine atom, and a final amination step to yield 2,3-difluoroaniline. The subsequent and crucial methylation at the 4-position to arrive at the target compound, **2,3-Difluoro-4-methoxyaniline**, remains a hypothetical step for which specific reagents and reaction conditions have not been reported.

Caption: A conceptual, unverified synthetic pathway for **2,3-Difluoro-4-methoxyaniline**.

Quantitative and Spectroscopic Data

A critical component of any technical guide is the presentation of quantitative data for compound characterization. Unfortunately, no specific spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, or Mass Spectrometry) for **2,3-Difluoro-4-methoxyaniline** could be retrieved from scientific databases or literature. While data for isomeric and analogous compounds are available, these are not suitable for definitive identification or characterization of the title compound.

Role in Drug Development and Signaling Pathways

The core requirement to delineate the involvement of **2,3-Difluoro-4-methoxyaniline** in biological signaling pathways or its workflow in drug development could not be fulfilled. Extensive searches yielded no patents or publications that cite the use of this specific molecule as a building block, intermediate, or active compound in any pharmaceutical or agrochemical research and development context. Consequently, the mandatory visualization of these relationships via Graphviz is not possible.

Conclusion

While the molecular structure of **2,3-Difluoro-4-methoxyaniline** is known, the absence of detailed, peer-reviewed experimental procedures, quantitative analytical data, and documented applications severely limits the scope of a comprehensive technical guide. The information presented herein represents the extent of currently available public knowledge. Further research and publication in the scientific community are required to fully elucidate the properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Difluoro-4-methoxyaniline | CAS 155020-51-2 | Chemical-Suppliers [chemical-suppliers.eu]
- To cite this document: BenchChem. [In-depth Technical Guide: 2,3-Difluoro-4-methoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125198#2-3-difluoro-4-methoxyaniline-structural-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com